Cas no 954044-18-9 (2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide)
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
- 954044-18-9
- 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
- F2336-1011
- 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide
- AKOS024641576
- 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide
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- Inchi: 1S/C18H14ClFN2OS2/c19-13-3-1-2-12(8-13)10-24-18-22-16(11-25-18)9-17(23)21-15-6-4-14(20)5-7-15/h1-8,11H,9-10H2,(H,21,23)
- InChI Key: OALUIYOEZWUJQY-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)CC1=CSC(SCC2=CC=CC(Cl)=C2)=N1
Computed Properties
- Exact Mass: 392.0220113g/mol
- Monoisotopic Mass: 392.0220113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 95.5Ų
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2336-1011-2μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-5μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-10μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-20μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-1mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-2mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-3mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-4mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-5mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2336-1011-10mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide |
954044-18-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Additional information on 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide
Introduction to 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS No. 954044-18-9)
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide, identified by its CAS number 954044-18-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural framework of this molecule incorporates several key functional groups, including a thiazole ring, a chlorophenyl moiety, a methylsulfanyl group, and a fluorophenyl substituent, which collectively contribute to its unique chemical properties and potential biological functions.
The thiazole core is a pivotal feature of this compound, playing a crucial role in its interactions with biological targets. Thiazole derivatives have long been recognized for their pharmacological significance, with many analogs exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl group introduces additional electronic and steric effects, influencing the compound's reactivity and binding affinity. Furthermore, the methylsulfanyl substituent at the 2-position of the thiazole ring enhances the molecule's solubility and metabolic stability, making it a promising candidate for further pharmacological exploration.
The fluorophenyl moiety at the N-terminal position of the acetamide group adds another layer of complexity to the molecule. Fluoro-substituted aromatic compounds are widely employed in medicinal chemistry due to their ability to modulate metabolic pathways and improve drug bioavailability. The specific arrangement of these functional groups in 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide suggests potential interactions with enzymes and receptors involved in critical biological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of this compound towards various biological targets. Studies indicate that this molecule may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory diseases. The structural features of this compound align well with known pharmacophores found in therapeutic agents, suggesting its potential as a lead compound for drug development.
Moreover, the synthesis of 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide has been optimized using modern synthetic methodologies to ensure high yield and purity. The synthetic route involves multi-step reactions, including condensation, cyclization, and functional group transformations, all of which are critical for constructing the complex molecular architecture. The use of advanced techniques such as flow chemistry has further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
In terms of pharmacological evaluation, preliminary in vitro studies have demonstrated promising results regarding the biological activity of this compound. Specifically, it has shown inhibitory effects on certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Additionally, its interaction with inflammatory mediators suggests potential therapeutic benefits in managing chronic inflammatory conditions. These findings underscore the importance of further investigating this compound through comprehensive preclinical studies.
The role of fluorine atoms in modulating drug efficacy cannot be overstated. The presence of a fluorine substituent at the para position of the phenyl ring enhances metabolic stability and binding affinity towards biological targets. This phenomenon is well-documented in various therapeutic agents where fluorine atoms play a pivotal role in improving pharmacokinetic properties. In 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide, the fluorine atom is strategically positioned to maximize its beneficial effects on drug interactions.
As research progresses, the integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds like this one. By leveraging large datasets and predictive models, scientists can rapidly screen potential candidates for their pharmacological properties without extensive experimental validation. This approach has significantly reduced the time required to bring new drugs to market while maintaining high standards of safety and efficacy.
The future prospects for 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide are promising as it continues to be explored for its therapeutic potential across multiple disease indications. Its unique structural features make it an attractive scaffold for further derivatization and optimization. Researchers are investigating ways to enhance its bioavailability and target specificity through structural modifications while maintaining its desired biological activity.
In conclusion,2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS No. 954044-18-9) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and promising biological activities. The combination of traditional synthetic methods with cutting-edge computational tools has paved the way for discovering novel therapeutic agents like this one. As research efforts continue to unfold,this compound holds immense potential as a lead candidate for developing new treatments against various human diseases.
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